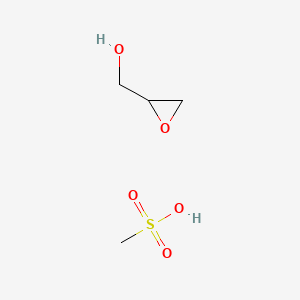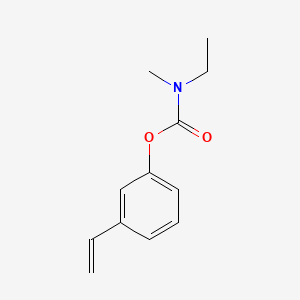
3-Vinylphenyl ethyl(methyl)carbamate
説明
3-Vinylphenyl ethyl(methyl)carbamate is a chemical compound with the molecular formula C12H15NO2 . It is also known by other names such as N-Ethyl-N-methyl-3-vinylphenyl Carbamate and (3-ethenylphenyl) N-ethyl-N-methylcarbamate . This compound is related to Rivastigmine, a cholinesterase inhibitor .
Synthesis Analysis
The synthesis of 3-Vinylphenyl ethyl(methyl)carbamate has been developed as a potential metabolite from Rivastigmine . The overall yield of this synthesis is higher than 30% .
Molecular Structure Analysis
The molecular structure of 3-Vinylphenyl ethyl(methyl)carbamate is characterized by the presence of the -O-CO-NH- linkage . The InChI representation of the molecule is InChI=1S/C12H15NO2/c1-4-10-7-6-8-11 (9-10)15-12 (14)13 (3)5-2/h4,6-9H,1,5H2,2-3H3 .
Physical And Chemical Properties Analysis
3-Vinylphenyl ethyl(methyl)carbamate has a molecular weight of 205.25 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 303.5±25.0 °C at 760 mmHg, and a flash point of 137.4±23.2 °C . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .
科学的研究の応用
Polymerizable Carbamates : 3-Vinylphenyl ethyl(methyl)carbamate derivatives have been used in synthesizing polymerizable carbamates. These carbamates, combined with other substances like N-vinyl-2-pyrrolidone, form copolymers that exhibit different hydrolytic behaviors under various conditions (Kamogawa, Kohno, & Kitagawa, 1989).
Photoreactive Polystyrene : Novel polystyrene derivatives containing 3-Vinylphenyl ethyl(methyl)carbamate in their side chain have been synthesized as photoreactive copolymers. These copolymers show potential applications in organic field-effect transistors (OFETs) as they exhibit good film uniformity and can be patterned using standard photolithographic techniques (J. H. Kim et al., 2008).
Carcinogenic and Mutagenic Properties : Vinyl carbamate, a related compound, has been shown to be more carcinogenic and mutagenic than ethyl carbamate, suggesting potential applications in studying carcinogenic pathways and chemical safety (G. A. Dahl, Miller, & Miller, 1978; 1980).
Chemical Synthesis : 3-Vinylphenyl ethyl(methyl)carbamate derivatives have been used in the synthesis of carbamate derivatives of coumarin and chromene, indicating their utility in organic chemistry and medicinal applications (A. V. Velikorodov & Imasheva, 2008).
Enzymatic Studies : Studies involving the enzymatic oxidation of ethyl carbamate to vinyl carbamate have provided insights into the biochemical pathways and potential toxicological impacts of these compounds (F. Guengerich & Kim, 1991).
作用機序
Target of Action
It is related to rivastigmine , which is a known cholinesterase inhibitor . Cholinesterase is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and learning.
Mode of Action
This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
As a potential metabolite of rivastigmine , it might be involved in the cholinergic pathway. By inhibiting cholinesterase, it could enhance the action of acetylcholine, affecting memory and learning processes .
Pharmacokinetics
Its molecular weight is 20525 , which might influence its absorption and distribution
Result of Action
As a potential metabolite of rivastigmine , it might contribute to the enhancement of cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .
Action Environment
Its stability is noted to be light-sensitive , suggesting that exposure to light might affect its efficacy and stability.
特性
IUPAC Name |
(3-ethenylphenyl) N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-10-7-6-8-11(9-10)15-12(14)13(3)5-2/h4,6-9H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARZULAZYYDYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745421 | |
| Record name | 3-Ethenylphenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346602-84-3 | |
| Record name | 3-Vinylphenyl ethyl(methyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethenylphenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethenylphenyl ethyl(methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-VINYLPHENYL ETHYL(METHYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF09L03MGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/no-structure.png)
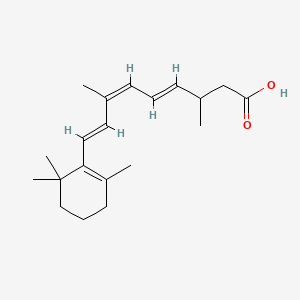
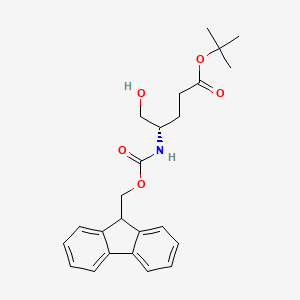
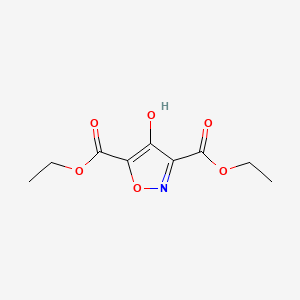
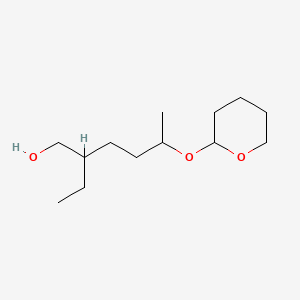
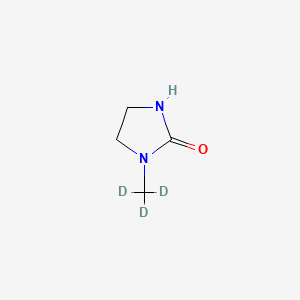
![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)
![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)
